molecular formula C10H10N2O4S B12882357 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 141233-20-7

4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B12882357
CAS No.: 141233-20-7
M. Wt: 254.26 g/mol
InChI Key: RLFQVIBCZPHHSW-UHFFFAOYSA-N
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Description

4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block for developing novel therapeutic agents. Structurally related to sulfonamide-based inhibitors, this compound serves as a key intermediate for synthesizing more complex molecules with potential biological activity. Researchers can utilize this compound to develop novel Schiff base ligands, which have demonstrated promising biological activities. For instance, studies on similar sulfonamide Schiff bases have shown them to behave as bidentate ligands, coordinating via specific atoms, and have exhibited excellent cytotoxic activity against human breast cancer cell lines . The core structure is also valuable in synthesizing heterocyclic compounds, such as novel azo dyes, which have been screened for antimicrobial, antitubercular, and anticancer activities . The molecular structures of derivatives are typically confirmed using advanced spectroscopic techniques, including UV-Visible, FTIR, 1H NMR, 13C NMR, and mass spectrometry . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a drug, and it should not be used for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

141233-20-7

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H10N2O4S/c1-7-6-10(11-16-7)12-17(14,15)9-4-2-8(13)3-5-9/h2-6,13H,1H3,(H,11,12)

InChI Key

RLFQVIBCZPHHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide typically involves the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole) with 2-hydroxy-3-methoxybenzaldehyde . The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The hydroxy and methylisoxazole groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

a) 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (Sulfamethoxazole, SMX)
  • Structure: Replaces the hydroxyl group with an amino (-NH₂) group.
  • Activity : SMX is a clinically used antibiotic targeting dihydropteroate synthase in bacteria. It exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens .
  • Synthesis: Prepared via condensation of 4-aminobenzenesulfonyl chloride with 5-methyl-1,2-oxazol-3-amine. Yields >80% under optimized conditions .
  • Physicochemical Properties: Higher solubility in water compared to the hydroxyl derivative due to the amino group’s basicity.
b) 4-Methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • Structure : Features a methyl (-CH₃) group instead of hydroxyl.
  • Crystallography : The methyl group induces steric effects, resulting in dihedral angles of 81.27° (A/B), 9.12° (A/C), and 76.01° (B/C) between planar rings. These angles differ significantly from the hydroxyl derivative, which has smaller dihedral distortions due to hydrogen bonding .
  • Synthesis: Synthesized via reaction of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride at pH 8–9, yielding 70–85% .
c) Halogenated Derivatives (e.g., 2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide)
  • Structure : Chlorine atoms at positions 2, 4, and 5 on the benzene ring.
  • Activity : Enhanced lipophilicity improves membrane penetration, making these derivatives potent against drug-resistant strains. However, toxicity concerns limit therapeutic use .

Modifications to the Sulfonamide Linker

a) N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
  • Structure : Replaces the hydroxyl group with a benzamide moiety.
  • Synthesis : Microwave-assisted synthesis achieves 97% yield, significantly higher than traditional reflux methods (50–88%) .
b) 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • Structure : Incorporates a phthalimide group at the para position.
  • Activity : Exhibits improved cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) compared to the hydroxyl derivative (IC₅₀ = 28 µM) due to enhanced DNA intercalation .

Heterocyclic Ring Variations

a) 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • Structure : Schiff base formation with 2,3-dihydroxybenzaldehyde.
  • Crystallography : Forms 1D polymeric chains via O–H⋯O and N–H⋯N hydrogen bonds, with π-π interactions (3.7928 Å) stabilizing the crystal lattice. These interactions are absent in the hydroxyl derivative .
  • Activity : Metal complexes of this derivative show enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus) .
b) 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate
  • Structure : Replaces the 1,2-oxazole with a 1,2,4-dithiazole ring.
  • Crystallography : The dithiazole ring causes a 57.47° twist in the benzene ring, reducing planarity and altering π-π stacking distances (3.555 Å) compared to the oxazole-containing derivatives .

Comparative Data Tables

Research Findings and Implications

  • Hydrogen Bonding vs. Lipophilicity: Hydroxyl and amino derivatives exhibit higher solubility but lower membrane permeability than methyl or halogenated analogs.
  • Crystal Engineering : Planar distortions and hydrogen-bonding networks in the hydroxyl derivative favor stable crystal packing, critical for formulation stability .
  • Therapeutic Potential: Benzamide and phthalimide derivatives show promise as targeted anticancer agents, while SMX remains a cornerstone in antibiotic therapy .

Biological Activity

4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a sulfonamide compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

The compound has the following chemical structure:

  • Molecular Formula : C10H10N2O4S
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 10106336

Synthesis

The synthesis of 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base. The reaction conditions are optimized to yield high purity and yield of the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Compound MIC (mg/mL) Target Organism
4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide6.72E. coli
6.63S. aureus
6.45S. typhi
16.69C. albicans

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vivo studies have shown that derivatives can significantly reduce inflammation in animal models, as indicated by a reduction in carrageenan-induced paw edema.

The biological activity of 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be attributed to its ability to inhibit key enzymes involved in inflammatory and microbial processes:

  • Carbonic Anhydrase Inhibition : The compound acts as a selective inhibitor of carbonic anhydrase II, which is crucial in regulating pH and fluid balance in tissues.
  • Disruption of Bacterial Cell Wall Synthesis : By interfering with the synthesis pathways of bacterial cell walls, the compound exhibits bactericidal activity.

Study on Antimicrobial Efficacy

A study published in Research Results in Pharmacology evaluated the antimicrobial efficacy of various sulfonamides, including 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. The findings highlighted its potent activity against Salmonella typhi and Candida albicans, with significant reductions in colony-forming units (CFUs) observed at concentrations as low as 50 ppm .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of related sulfonamides revealed that compounds similar to 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide significantly inhibited edema formation in rat models . The study concluded that these compounds might serve as potential therapeutic agents for inflammatory diseases.

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